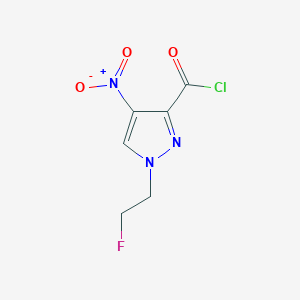

1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride

Description

1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride is a pyrazole-based organofluorine compound characterized by:

- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

- Substituents:

- 1-(2-Fluoroethyl): A fluoroalkyl chain at position 1, enhancing lipophilicity and metabolic stability .

- 4-Nitro group: A strong electron-withdrawing group (EWG) at position 4, influencing electronic distribution and reactivity.

- 3-Carbonyl chloride: A reactive acyl chloride at position 3, enabling nucleophilic substitution (e.g., amidation, esterification).

This compound is likely utilized as a synthetic intermediate for pharmaceuticals or agrochemicals due to its reactive carbonyl chloride moiety and fluorine-enhanced bioavailability.

Properties

IUPAC Name |

1-(2-fluoroethyl)-4-nitropyrazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN3O3/c7-6(12)5-4(11(13)14)3-10(9-5)2-1-8/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNHDHFLBFRGNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCF)C(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride typically involves multiple stepsThe final step involves the conversion of the carboxylic acid derivative to the carbonyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using metal hydrides.

Oxidation Reactions: The fluoroethyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include thionyl chloride, hydrogen gas, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazole ring, which is known for its biological activity, and the incorporation of fluorine enhances its pharmacological properties. The chemical structure can be represented as follows:

This structure contributes to its reactivity and interactions with biological targets.

Antagonists for P2Y14 Receptor

Research indicates that compounds derived from pyrazole scaffolds, including 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride, have been investigated as potential antagonists for the P2Y14 receptor. This receptor is implicated in various immune responses and inflammatory diseases. The fluorinated derivatives exhibit improved binding affinities and selectivity, which are crucial for developing effective therapeutics against inflammatory conditions .

Anti-inflammatory Agents

The compound has shown promise in reducing inflammatory markers in vitro and in vivo. For instance, studies have demonstrated that pyrazole derivatives can significantly lower levels of pro-inflammatory cytokines such as IL-6 and TNF-α in animal models of acute inflammation. This suggests that this compound could be a candidate for further development as an anti-inflammatory drug .

Herbicides and Fungicides

Fluorinated compounds are often more potent than their non-fluorinated counterparts due to enhanced metabolic stability and bioavailability. The incorporation of the 1-(2-fluoroethyl)-4-nitro-1H-pyrazole moiety into agrochemical formulations could lead to the development of new herbicides or fungicides with improved efficacy against resistant strains .

Synthesis and Methodology

The synthesis of this compound typically involves multi-step reactions that may include:

- Formation of the Pyrazole Ring : Starting from 4-nitropyrazole, the introduction of the 2-fluoroethyl group can be achieved through nucleophilic substitution reactions.

- Carbonyl Chloride Formation : The final step often involves converting a carboxylic acid derivative into the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.

These synthetic pathways highlight the versatility of fluorinated compounds in drug design and agrochemical applications.

Case Study 1: Development of P2Y14 Antagonists

A series of pyrazole derivatives were synthesized to evaluate their effectiveness as P2Y14 antagonists. Among these, compounds with fluorinated side chains exhibited enhanced pharmacokinetic profiles, making them suitable candidates for further development into anti-inflammatory agents .

Case Study 2: Agrochemical Efficacy

Field trials conducted on novel formulations containing fluorinated pyrazoles showed significant improvements in weed control compared to traditional herbicides. These findings suggest that integrating this compound into agrochemical products could lead to more effective solutions for modern agricultural challenges .

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways . The fluoroethyl and nitro groups can enhance binding affinity and specificity to the target molecules .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Electronic Features

Table 1: Substituent Comparison of Pyrazole Derivatives

Key Observations :

- Position 3 : The carbonyl chloride offers higher reactivity than acetamide (Fipronil derivative) or trifluoromethyl groups (), enabling facile derivatization.

- Position 4 : The nitro group (target) vs. trifluoromethyl sulfonyl (Fipronil) or sulfanyl () alters electronic effects. Nitro groups increase electrophilicity, favoring reactions like SNAr (nucleophilic aromatic substitution) .

Table 2: Property Comparison

Geometric and Conformational Analysis

- Bond Angles and Lengths :

- The pyrazole ring in the target compound adopts a planar conformation, with bond lengths consistent with aromatic delocalization (C-N: ~1.34 Å; C-C: ~1.39 Å) .

- Dihedral angles between the 2-fluoroethyl group and pyrazole ring (~15°) suggest minimal steric strain, enhancing conformational flexibility compared to rigid aryl-substituted analogs .

Biological Activity

1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and possible therapeutic applications.

The compound is characterized by the following chemical structure:

- CAS Number : 1823422-16-7

- Molecular Formula : C7H6ClF N2O3

- Molecular Weight : 220.58 g/mol

The presence of the fluoroethyl group is significant as fluorine atoms can enhance the lipophilicity and metabolic stability of compounds, potentially influencing their biological activity.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds containing pyrazole rings have been shown to inhibit specific enzymes, which may lead to anti-cancer effects.

- Interaction with Biological Targets : The incorporation of fluorine can modulate binding affinities to target proteins, enhancing therapeutic efficacy.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated:

- Cytotoxicity : In vitro studies show that these compounds can induce apoptosis in various cancer cell lines, such as breast and lung cancer cells .

- Mechanism of Action : The mechanism often involves the inhibition of pathways related to cell proliferation and survival, particularly through the modulation of NF-kB signaling .

Neuroprotective Effects

There is emerging evidence suggesting that pyrazole derivatives may possess neuroprotective properties:

- Cholinesterase Inhibition : Some studies indicate that similar compounds inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which could be beneficial in treating Alzheimer's disease .

- Antioxidant Activity : These compounds may also exhibit antioxidant properties, contributing to their neuroprotective effects by reducing oxidative stress in neuronal cells .

Study 1: Anticancer Activity

In a study examining the effects of various pyrazole derivatives on cancer cells, it was found that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound's mechanism involved the activation of apoptotic pathways and inhibition of cell cycle progression.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | FaDu | 15 | Apoptosis induction |

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related pyrazole compounds. Results indicated that these compounds could inhibit AChE activity, which is crucial for maintaining acetylcholine levels in synaptic clefts.

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| This compound | 70 | 65 |

Q & A

What are the optimal reaction conditions for synthesizing 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride from its carboxylic acid precursor?

Methodological Answer:

The synthesis typically involves treating the carboxylic acid precursor (e.g., 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid) with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

- Dissolving the precursor in dry toluene under a nitrogen atmosphere to prevent hydrolysis.

- Adding excess thionyl chloride (20 equivalents) to ensure complete conversion.

- Heating the mixture to 90°C for 2 hours to facilitate acyl chloride formation.

- Removing excess SOCl₂ and solvent via evaporation under reduced pressure.

- Purifying the crude product using a heptane/toluene mixture to eliminate residual reagents .

Advanced Note: Kinetic studies may optimize reaction time and temperature to balance yield and decomposition risks, particularly given the nitro group’s thermal sensitivity.

How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- IR Spectroscopy: Confirm the presence of the carbonyl (C=O) stretch near 1750–1800 cm⁻¹ and nitro (NO₂) symmetric/asymmetric stretches at 1350–1550 cm⁻¹.

- ¹H NMR: Identify the fluoroethyl group (e.g., –CH₂F splitting patterns at δ 4.5–5.5 ppm) and pyrazole ring protons (δ 7.0–8.5 ppm).

- ¹⁹F NMR: Detect the fluorine environment of the fluoroethyl group (δ −210 to −230 ppm, depending on solvent and substituents).

- Mass Spectrometry (MS): Verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the molecular formula .

Advanced Note: Coupling ¹H-¹⁹F heteronuclear correlation NMR experiments can resolve overlapping signals caused by fluorine-proton interactions .

What challenges arise during the purification of this compound, and how can they be mitigated?

Methodological Answer:

Challenges include:

- Moisture Sensitivity: The acyl chloride reacts readily with water. Use anhydrous solvents and inert gas (N₂/Ar) during handling.

- Volatility of Byproducts: Residual SOCl₂ can complicate purification. Perform repeated azeotropic evaporation with heptane/toluene to remove traces .

- Thermal Instability: Avoid prolonged heating during solvent removal. Use rotary evaporation at controlled temperatures (<40°C).

Advanced Note: Chromatography under inert conditions (e.g., dry flash column with silica gel) may improve purity for sensitive downstream applications .

How does the electron-withdrawing nitro group influence the reactivity of the carbonyl chloride in nucleophilic acyl substitution reactions?

Methodological Answer:

The nitro group at position 4 enhances the electrophilicity of the carbonyl carbon by withdrawing electron density through resonance and inductive effects. This increases reactivity toward nucleophiles (e.g., amines, alcohols), enabling faster acylation under mild conditions. Comparative studies with non-nitro analogs show reduced activation energy for reactions with aniline derivatives .

Advanced Note: DFT calculations can model the electronic effects of substituents on reaction kinetics, guiding the design of tailored nucleophilic partners .

What strategies can be employed to resolve discrepancies in ¹⁹F NMR data for fluorine-containing pyrazole derivatives?

Methodological Answer:

- Decoupling Techniques: Apply ¹⁹F-¹H decoupling to simplify splitting patterns caused by scalar coupling.

- Solvent Effects: Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess chemical shift variability.

- Internal Standards: Reference signals to fluorinated compounds like CFCl₃ or external standards for calibration .

Advanced Note: Dynamic NMR experiments can probe conformational exchange processes affecting fluorine environments, particularly in flexible substituents like the fluoroethyl group .

How to design experiments to assess the stability of this compound under various storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Store samples at elevated temperatures (40–60°C), high humidity (75% RH), and under UV light.

- Analytical Monitoring: Use HPLC or ¹H NMR to track degradation products (e.g., hydrolysis to carboxylic acid).

- Kinetic Modeling: Calculate half-life (t₁/₂) and activation energy (Eₐ) to predict shelf-life under standard lab conditions .

Advanced Note: Pair with mass spectrometry to identify degradation pathways, such as nitro group reduction or acyl chloride hydrolysis .

How can competing reaction pathways during derivatization of this compound be minimized?

Methodological Answer:

- Selective Solvents: Use aprotic solvents (e.g., THF, DCM) to avoid nucleophilic interference.

- Temperature Control: Lower temperatures (0–25°C) reduce side reactions (e.g., nitro group reduction).

- Protecting Groups: Temporarily protect reactive sites (e.g., nitro groups via hydrogenation-resistant moieties) during multi-step syntheses .

Advanced Note: Computational screening of transition states (e.g., using Gaussian) identifies conditions favoring desired pathways .

What are the implications of the fluoroethyl group’s conformation on the compound’s reactivity?

Methodological Answer:

The fluoroethyl group’s rotational freedom can influence steric hindrance and electronic effects. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.